3-phenyl-2H-pyrazolo[3,4-b]quinoline
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Overview
Description
3-phenyl-2H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring. The presence of a phenyl group at the 3-position of the pyrazole ring adds to its structural complexity and potential biological activity. Pyrazoloquinolines have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Friedländer Condensation: : One of the primary methods for synthesizing 3-phenyl-2H-pyrazolo[3,4-b]quinoline involves the Friedländer condensation. This reaction typically involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide .
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Multicomponent Reactions: : Another approach involves multicomponent reactions where an aryl aldehyde, dimedone, and 5-amino-3-methyl-1-phenylpyrazole are reacted under microwave irradiation in aqueous ethanol at room temperature .
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Catalyst-Free Protocols: : A catalyst-free one-pot protocol has also been reported, which involves the reaction of 5-amino-3-methyl-1-phenylpyrazole, p-fluorobenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of an ionic liquid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, particularly the multicomponent reactions and catalyst-free protocols, suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 3-phenyl-2H-pyrazolo[3,4-b]quinoline can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides .
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Reduction: : Reduction reactions can target the pyrazole ring, converting it to dihydropyrazole derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated pyrazoloquinolines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-phenyl-2H-pyrazolo[3,4-b]quinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Similar in structure but with a pyridine ring instead of a quinoline ring.
Pyrazolo[3,4-c]quinoline: A regioisomer with different connectivity of the pyrazole and quinoline rings.
Pyrazolo[1,5-a]pyrimidine: Contains a pyrimidine ring fused to the pyrazole ring.
Uniqueness
3-phenyl-2H-pyrazolo[3,4-b]quinoline stands out due to its unique combination of a pyrazole and quinoline ring system, which imparts distinct biological activities and chemical reactivity. Its phenyl substitution further enhances its potential for diverse applications in medicinal chemistry.
Properties
CAS No. |
89522-21-4 |
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Molecular Formula |
C16H11N3 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-phenyl-2H-pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C16H11N3/c1-2-6-11(7-3-1)15-13-10-12-8-4-5-9-14(12)17-16(13)19-18-15/h1-10H,(H,17,18,19) |
InChI Key |
CKRYCYYFAPBCMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=NC3=NN2 |
Origin of Product |
United States |
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